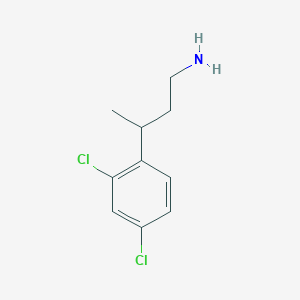

3-(2,4-Dichlorophenyl)butan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,4-Dichlorophenyl)butan-1-amine is a useful research compound. Its molecular formula is C10H13Cl2N and its molecular weight is 218.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Asymmetric Synthesis of Amines

The application of 3-(2,4-Dichlorophenyl)butan-1-amine in the asymmetric synthesis of amines showcases its versatility in creating enantiomerically enriched compounds. N-tert-Butanesulfinyl imines, derivatives related to the chemical structure of interest, have been highlighted for their utility in the asymmetric synthesis of various amines. These imines serve as intermediates, facilitating the synthesis of alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols with high enantioselectivity. This method leverages the tert-butanesulfinyl group to activate imines for nucleophilic addition, which is a critical step in producing these compounds efficiently and with the desired chirality (Ellman, Owens, & Tang, 2002).

Coordination Chemistry

Research into coordination compounds of this compound has expanded our understanding of its interaction with metals, leading to the synthesis of novel metal complexes. Such studies have synthesized and characterized complexes where this compound acts as a ligand, contributing to the development of materials with potential applications in catalysis and material science. For example, the synthesis and characterization of cobalt(III) complexes, incorporating amine-based ligands, have provided insights into their structural and bonding characteristics, which are essential for their application in various catalytic processes (Amirnasr et al., 2001).

Analytical Chemistry Applications

In analytical chemistry, this compound has been employed as a subject in developing methodologies for its quantification in biological matrices, demonstrating its relevance in pharmacokinetics and toxicology studies. For instance, high-performance liquid chromatography (HPLC) methods have been established for the determination of this compound in rat plasma, highlighting its significance in the study of its biological fate and effect. Such analytical techniques are crucial for the accurate measurement of the compound in preclinical studies, ensuring the reliability of the data obtained (Bu Xiu, 2004).

Material Science

The compound's utility extends to material science, where its derivatives have been explored for the synthesis of conducting polymers and other materials with electronic applications. For instance, derivatives of this compound have been utilized in the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, which are valuable building blocks for conjugated polymeric systems. These materials are of interest for their potential uses in organic electronics and photovoltaics, where the electronic properties of the polymers can be fine-tuned for specific applications (Ogawa & Rasmussen, 2003).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have shown activity against proteins involved in the life cycle of trypanosoma cruzi .

Biochemical Pathways

Related compounds have been shown to impact the life cycle of trypanosoma cruzi .

Pharmacokinetics

A structurally similar compound was found to have an alignment between permeability and hepatic clearance, although it presented low metabolic stability .

Result of Action

Related compounds have shown effectiveness against trypomastigotes, a form of trypanosoma cruzi .

Analyse Biochimique

Biochemical Properties

They can act as bases, accepting protons and forming ammonium ions . They can also undergo nucleophilic substitution reactions

Cellular Effects

The cellular effects of 3-(2,4-Dichlorophenyl)butan-1-amine are also not well-studied. Amines can influence cell function in several ways. For instance, they can affect cell signaling pathways and gene expression

Molecular Mechanism

Amines can interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation . They can also induce changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Amines can undergo phase I metabolic reactions, which introduce a hydrophilic group into the molecule, facilitating phase II reactions

Propriétés

IUPAC Name |

3-(2,4-dichlorophenyl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-7(4-5-13)9-3-2-8(11)6-10(9)12/h2-3,6-7H,4-5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYGEIPMNNESGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525937.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2525938.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2525942.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2525945.png)

![2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2525948.png)